2-Phenoxyphenylacetic acid

Description

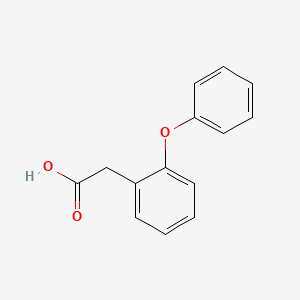

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)10-11-6-4-5-9-13(11)17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWCQGGNKDBSNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180257 | |

| Record name | 2-Phenoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25563-02-4 | |

| Record name | 2-Phenoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025563024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25563-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 2 Phenoxyphenylacetic Acid Analogs

Established Synthetic Routes to the 2-Phenoxyphenylacetic Acid Core Structure

The construction of the fundamental this compound framework can be achieved through several reliable synthetic pathways. These methods focus on the formation of the key ether linkage and the installation of the acetic acid side chain.

Synthesis from Phenol (B47542) Derivatives and Appropriate Electrophiles

A prevalent and straightforward method for synthesizing phenoxyacetic acids involves the reaction of a phenol derivative with an appropriate electrophile, typically an α-haloacetic acid or its ester. This reaction, a variation of the Williamson ether synthesis, proceeds by nucleophilic substitution.

The general procedure involves deprotonating the phenol with a base, such as sodium hydroxide, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a chloroacetic acid salt. Subsequent acidification of the reaction mixture yields the desired phenoxyacetic acid. For instance, phenoxyacetic acid itself can be synthesized by reacting phenol with monochloroacetic acid in the presence of sodium hydroxide. The reaction mixture is typically refluxed for several hours, and upon cooling and acidification, the product precipitates and can be isolated. chemicalbook.comnih.gov

A typical synthesis involves:

Dissolving monochloroacetic acid in water and neutralizing it with a base like NaOH to form sodium chloroacetate (B1199739). chemicalbook.com

Separately, dissolving the chosen phenol and NaOH in a mixed solvent system (e.g., water and ethanol). chemicalbook.com

Adding the sodium chloroacetate solution to the phenol solution and refluxing the mixture. chemicalbook.com

After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the final product. chemicalbook.com

This method is versatile and can be applied to a variety of substituted phenols to produce a library of corresponding phenoxyacetic acid derivatives.

Carboxylic Acid Coupling Reactions

More advanced strategies for forging the carbon-carbon or carbon-oxygen bonds in this compound analogs involve transition metal-catalyzed coupling reactions. Decarboxylative coupling reactions, in particular, have emerged as an environmentally benign alternative to traditional cross-coupling methods that often rely on pre-functionalized starting materials like organic halides. rsc.org

These reactions can utilize carboxylic acids as readily available and stable starting materials, with carbon dioxide as the only byproduct. rsc.org For example, palladium-catalyzed decarbonylative Heck-type couplings can join olefin and arene carboxylic acids. rsc.org While not a direct route to this compound in one step, these methodologies are crucial for synthesizing complex analogs. For instance, a substituted phenylacetic acid could be coupled with a phenol derivative, or vice versa, using catalysts based on palladium, copper, nickel, or rhodium. rsc.orgnih.gov The choice of catalyst and reaction conditions is critical and depends on the specific substrates being coupled.

Approaches Involving Activated Carboxylic Acid Derivatives and Alpha-Bromination

The Hell-Volhard-Zelinsky reaction is a classic and effective method for the α-bromination of carboxylic acids, which is a key step for certain synthetic routes to substituted phenylacetic acids. libretexts.org This reaction is not directly a method to synthesize the core ether structure but is vital for creating precursors for further derivatization.

The process involves treating a carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org The reaction proceeds through the following key steps:

The carboxylic acid is first converted into an acid bromide by PBr₃. This intermediate is crucial as it can readily enolize. libretexts.org

The acid bromide enol then reacts with Br₂ at the α-position. libretexts.org

Finally, hydrolysis of the α-bromo acid bromide yields the α-bromo carboxylic acid product. libretexts.org

This method is particularly effective for phenylacetic acid and its derivatives. The resulting α-bromo phenylacetic acids are valuable synthetic intermediates that can be converted into a wide range of other compounds through nucleophilic substitution of the bromine atom. google.comorganic-chemistry.org

Synthesis of Substituted this compound Derivatives

Modification of the core this compound structure is essential for tuning its chemical and biological properties. This is typically achieved by introducing substituents onto the aromatic rings or by altering the phenoxy group itself.

Halogenation Strategies for Aromatic Ring Modification

Direct halogenation of the aromatic rings of phenoxyacetic acid derivatives is a common strategy to introduce chloro, bromo, or iodo substituents. The reaction conditions can be controlled to achieve selective halogenation at specific positions.

For example, chlorination can be achieved by dissolving the phenoxyacetic acid in a suitable solvent and passing chlorine gas through the solution, often in the presence of a catalyst. google.com One patented method describes the chlorination of phenoxyacetic acid in aqueous propionic acid with chromium oxide as a catalyst to produce 2,4-dichlorophenoxyacetic acid. google.com Mechanochemical methods, such as ball-milling, have also been developed for the ortho-halogenation of related aromatic compounds using N-halosuccinimides (NCS, NBS, NIS) as the halogen source, sometimes with a palladium catalyst. beilstein-journals.org The reactivity and regioselectivity of the halogenation are strongly influenced by the existing substituents on the aromatic rings. beilstein-journals.org

Table 1: Examples of Halogenation Reactions on Aromatic Rings

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-methyl phenoxy acetic acid | Cl₂/N₂ gas, Dichloromethane | Chlorinated 2-methyl phenoxy acetic acid | google.com |

| Phenoxy acetic acid | Cl₂, CrO₃, Propionic acid | 2,4-dichlorophenoxyacetic acid | google.com |

| 5-Chloro-2-phenoxybenzamide | PhIO, CH₃CN | 5-Chloro-2-(4-hydroxyphenoxy)benzamide | mdpi.com |

Formation of Phenoxy Group Variants

The diversity of this compound derivatives can be greatly expanded by varying the phenol starting material used in the initial synthesis. By employing phenols with different substitution patterns, a wide array of analogs can be generated.

The synthesis generally follows the Williamson ether synthesis route described in section 2.1.1. For example, reacting various substituted phenols with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate yields the corresponding ethyl phenoxyacetate (B1228835) derivatives. mdpi.com Subsequent hydrolysis of the ester group provides the desired substituted phenoxyacetic acids. mdpi.com This approach allows for the introduction of a wide range of functional groups, including alkyl, alkoxy, and formyl groups, onto the phenoxy ring. mdpi.comgoogle.com

Table 2: Synthesis of Phenoxyacetic Acid Derivatives from Various Phenols

| Phenol Derivative | Electrophile/Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| p-Cresol | Chloroacetic acid, NaOH | Heated on water bath | p-Methyl phenoxy acetic acid | jocpr.com |

| 4-hydroxyphenylacetic acid | Chloroacetic acid, NaOH | Reflux at 90°C for 3h | 4-carboxymethoxy phenylacetic acid | nih.gov |

| para-chloro-phenol | Monochloroacetic acid, NaOH | Reflux for 3h | 4-chlorophenoxyacetic acid | researchgate.net |

Introduction of Diverse Functional Moieties

The introduction of a wide array of functional moieties onto the this compound backbone is a primary strategy for modulating the physicochemical and pharmacological properties of the resulting analogs. These modifications can be systematically implemented by either utilizing appropriately substituted starting materials or by direct functionalization of the parent molecule.

One common approach involves the synthesis of phenylacetic acid derivatives bearing various substituents on one or both of the phenyl rings. This can be achieved by starting with substituted phenols or substituted phenylacetic acids in the initial ether synthesis. For example, the reaction of a substituted phenol with a halo-phenylacetic acid derivative, or vice versa, in an Ullmann-type condensation allows for the predictable placement of functional groups such as halogens, alkyl, alkoxy, or nitro groups.

Further diversification can be achieved through reactions involving the carboxylic acid group. For instance, the condensation of 4-aminophenylacetic acid with phthalic anhydride (B1165640) yields (dioxoisoindolin-2-yl)phenylacetic acid. This intermediate can then be converted to a variety of amide and ester derivatives, thereby introducing a new set of functional moieties.

The following table provides examples of functionalized phenylacetic acid derivatives that can serve as precursors or are products of derivatization:

| Compound Name | Functional Group Introduced |

| 2-(4-chlorophenoxy)phenylacetic acid | Chloro |

| 2-(4-methoxyphenoxy)phenylacetic acid | Methoxy |

| 2-(4-nitrophenoxy)phenylacetic acid | Nitro |

| (Dioxoisoindolin-2-yl)phenylacetic acid | Phthalimido |

Derivatization for Pharmacological Enhancement

Derivatization of the this compound core is a critical step in the optimization of its pharmacological profile. By converting the carboxylic acid moiety into other functional groups, such as hydrazides and subsequently into N-acylhydrazones, researchers have successfully developed compounds with improved biological activities.

A significant derivatization strategy involves the conversion of this compound into its corresponding acetohydrazide, followed by condensation with various aromatic aldehydes to yield N-arylidene-2-(2-phenoxyphenyl)acetohydrazides. This class of compounds has been investigated for its anti-inflammatory properties.

The synthesis commences with the esterification of this compound, typically with ethanol (B145695) in the presence of a catalyst like thionyl chloride, to produce ethyl 2-(2-phenoxyphenyl)acetate. This ester is then treated with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as methanol, to yield 2-(2-phenoxyphenyl)acetohydrazide. The final step involves the acid-catalyzed condensation of the acetohydrazide with a range of substituted aromatic aldehydes. This reaction is generally carried out in ethanol at room temperature and affords the target N-arylidene acetohydrazide derivatives in good yields. researchgate.net

The general synthetic route is outlined below:

Esterification: this compound + Ethanol → Ethyl 2-(2-phenoxyphenyl)acetate

Hydrazinolysis: Ethyl 2-(2-phenoxyphenyl)acetate + Hydrazine hydrate → 2-(2-Phenoxyphenyl)acetohydrazide

Condensation: 2-(2-Phenoxyphenyl)acetohydrazide + Substituted aromatic aldehyde → N-Arylidene-2-(2-phenoxyphenyl)acetohydrazide

The following table presents a selection of synthesized N-arylidene-2-(2-phenoxyphenyl)acetohydrazide derivatives:

| Compound ID | Arylidene Substituent |

| 9a | 4-Hydroxybenzylidene |

| 9d | 4-Chlorobenzylidene |

| 9e | 4-(Dimethylamino)benzylidene |

To explore a wider chemical space and investigate the impact of the ether linkage on activity, analogs of this compound incorporating alternative bridging moieties such as nitrogen (NH), sulfur (S), and sulfonyl (SO) have been synthesized. These modifications fundamentally alter the geometry and electronic properties of the central scaffold.

Sulfur (S) and Sulfonyl (SO) Bridged Analogs:

The synthesis of sulfur-bridged analogs can be exemplified by the preparation of phenoxathiin (B166618) derivatives. A general method involves the iron-catalyzed C-H thioarylation of a diphenyl ether precursor. The resulting phenoxathiin can then be oxidized to the corresponding sulfone, which incorporates an SO bridge. For instance, treatment of a phenoxathiin derivative with hydrogen peroxide in glacial acetic acid yields the phenoxathiin-S-oxide (sulfoxide) and further oxidation can lead to the phenoxathiin-S,S-dioxide (sulfone).

Nitrogen (NH) Bridged Analogs:

The synthesis of nitrogen-bridged analogs, such as those based on the phenoxazine (B87303) or dibenz[b,f] nottingham.ac.uknih.govoxazepine core, provides a scaffold with a hydrogen bond donor in the bridging position. The synthesis of the phenoxazine ring system can be achieved through various methods, including the Ullmann condensation of a 2-aminophenol (B121084) with a suitable aryl halide, followed by cyclization. For example, a transition metal-free approach involves the O-arylation of a phenol with a diaryliodonium salt to form an ortho-disubstituted diaryl ether, which is then cyclized to the phenoxazine core. nih.gov Similarly, dibenz[b,f] nottingham.ac.uknih.govoxazepine derivatives can be synthesized via the condensation of an o-aminophenol with an o-halobenzaldehyde, followed by cyclization. researchgate.net While these examples provide the core bridged structures, subsequent synthetic steps would be required to introduce the acetic acid side chain.

The following table summarizes the core structures of these bridged analogs:

| Bridge | Core Structure |

| O | Dibenzofuran |

| S | Phenoxathiin |

| SO | Phenoxathiin-S-oxide |

| SO2 | Phenoxathiin-S,S-dioxide |

| NH | Phenoxazine / Dibenz[b,f] nottingham.ac.uknih.govoxazepine |

Pharmacological Investigations and Biological Activities of 2 Phenoxyphenylacetic Acid and Its Analogs

Anti-inflammatory Properties

Derivatives of 2-phenoxyphenylacetic acid have been the subject of significant investigation for their anti-inflammatory potential. Research has explored their efficacy in various laboratory settings, from cellular assays to established animal models of inflammation.

The primary mechanism for the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. nih.gov Analogs of this compound have demonstrated significant potential as targeted anti-inflammatory agents through this pathway.

Recent studies have focused on designing novel phenoxy acetic acid derivatives with high selectivity for the COX-2 isoenzyme over COX-1. mdpi.com This selectivity is a desirable trait, as COX-2 is primarily induced at sites of inflammation, while COX-1 is involved in protecting the gastric mucosa. nih.gov Certain phenoxyacetic acid derivatives have shown potent and selective COX-2 inhibition, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the nanomolar range (0.06–0.09 μM). mdpi.com

Beyond COX inhibition, these compounds have been shown to modulate other key inflammatory mediators. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard model for assessing inflammatory responses, revealed that these derivatives can significantly reduce the production of tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2). mdpi.com Further investigations into related compounds have shown they can also downregulate the expression of nitric oxide (NO), interleukin-6 (IL-6), and the enzymes inducible nitric oxide synthase (iNOS) and COX-2 at both the protein and mRNA levels. researchgate.netelsevierpure.com This multi-faceted inhibition of key pro-inflammatory pathways underscores the significant anti-inflammatory potential of this class of compounds at a cellular level. elsevierpure.comnih.gov

The anti-inflammatory activity of this compound analogs has been confirmed in established in vivo models that mimic different aspects of clinical inflammation.

The carrageenan-induced rat paw edema assay is a widely used model for acute inflammation. nih.govmdpi.com Subplantar injection of carrageenan causes a localized, reproducible inflammatory response characterized by swelling (edema). researchgate.netbrieflands.com In this model, novel phenoxy acetic acid derivatives demonstrated significant anti-inflammatory effects, achieving up to a 63.35% reduction in paw thickness and a 68.26% reduction in paw weight. mdpi.com Another study on a related pyrrole-propanoic acid derivative also showed a significant reduction in paw edema after both single and repeated dosing over 14 days. mdpi.com

The adjuvant arthritis test in rats is a more complex model used to evaluate efficacy against chronic, immune-mediated inflammation that shares some characteristics with human rheumatoid arthritis. inotiv.comchondrex.comnih.gov In this model, a single injection of Complete Freund's Adjuvant (CFA) induces a polyarthritis that develops over several days. creative-bioarray.com Early screening of substituted (2-phenoxyphenyl)acetic acids in the adjuvant arthritis test revealed significant anti-inflammatory activity. nih.gov Research highlighted that substituting the phenoxy ring with halogens considerably enhanced the compound's potency. nih.gov A notable example from this class, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, also known as Fenclofenac (B1672494), was identified as having a particularly favorable balance of high potency and low toxicity in this model. nih.gov

To gauge the therapeutic potential of this compound analogs, their performance has been benchmarked against established NSAIDs. Diclofenac (B195802), a potent phenylacetic acid derivative itself, is a common reference drug in these studies. researchgate.net

In the carrageenan-induced paw edema model, the anti-inflammatory activity of a pyrrole-propanoic acid analog was directly compared with Diclofenac (25 mg/kg). mdpi.com Similarly, newly synthesized phenoxy acetic acid derivatives were evaluated against Mefenamic acid and the selective COX-2 inhibitor Celecoxib. mdpi.com The results indicated that the test compounds demonstrated anti-inflammatory activity comparable to these reference drugs, effectively lowering levels of key inflammatory mediators like TNF-α and PGE2 in tissue exudates. mdpi.com For instance, two lead compounds, 5f and 7b, reduced TNF-α by 61.04% and 64.88% and PGE2 by 60.58% and 57.07%, respectively, which was in line with the effects of the reference drugs. mdpi.com

The analog [2-(2,4-Dichlorophenoxy)phenyl]acetic acid (Fenclofenac) emerged from comparative studies as a compound with a superior profile, possessing a potent combination of anti-inflammatory activity and low ulcerogenic potential, which ultimately led to its therapeutic use. nih.gov

Table 1: Comparative In Vivo Anti-inflammatory Activity

| Compound/Analog Class | Model | Key Finding | Reference Drug(s) | Source |

|---|---|---|---|---|

| Phenoxy Acetic Acid Derivatives | Carrageenan-Induced Paw Edema | Up to 63.35% inhibition of paw thickness; comparable reduction of TNF-α and PGE2. | Mefenamic Acid, Celecoxib | mdpi.com |

| Pyrrole-Propanoic Acid Analog | Carrageenan-Induced Paw Edema | Significant reduction in paw edema after single and repeated dosing. | Diclofenac | mdpi.com |

| Substituted (2-Phenoxyphenyl)acetic acids (e.g., Fenclofenac) | Adjuvant Arthritis Test | Halogen substitution enhanced activity; favorable potency and low toxicity. | Implied comparison for therapeutic use | nih.gov |

Analgesic Activities

Inflammation is often accompanied by pain, and compounds with anti-inflammatory properties frequently possess analgesic (pain-relieving) activity.

The analgesic potential of this compound analogs has been assessed using standard preclinical models designed to measure a compound's ability to reduce pain responses. A primary method used is the acetic acid-induced writhing test . nih.govnih.gov In this model, an intraperitoneal injection of acetic acid induces a visceral pain response characterized by specific stretching and constricting movements ("writhes"). researchgate.netresearchgate.net A reduction in the number of writhes following administration of a test compound indicates peripheral analgesic activity. academicjournals.org

Studies on phenylalanine analogs, which are structurally related to phenylacetic acids, have demonstrated considerable analgesic effects in the acetic acid-induced writhing model. research-nexus.net Furthermore, potent phenoxy acetic acid derivatives that showed strong anti-inflammatory activity were also subjected to analysis for their pain-relieving properties, confirming the dual action of these compounds. mdpi.com The mechanism of this peripheral analgesic effect is believed to be linked to the inhibition of the COX pathway, thereby reducing the production of prostaglandins that sensitize peripheral pain receptors. nih.govresearchgate.net

Endothelin Receptor Antagonism

Beyond their role in inflammation and pain, certain derivatives of phenoxyphenylacetic acid have been identified as potent antagonists of endothelin (ET) receptors. The endothelin system, particularly ET-1 acting on the ET-A receptor subtype, is a powerful mediator of vasoconstriction and is implicated in cardiovascular diseases like pulmonary hypertension. cam.ac.uk

Structure-activity relationship studies led to the synthesis of phenoxyphenylacetic acid derivatives specifically designed to block the ET-A receptor. nih.gov One such derivative, compound 13a, demonstrated good in vitro activity with an IC50 of 59 nM at the rat aortic ET-A receptor. nih.gov Through chemical optimization of this lead structure, researchers developed compound 27b, which exhibited a significantly enhanced IC50 of 4 nM. nih.gov

While compound 27b's high in vitro potency did not fully translate to in vivo models, another analog with comparable in vitro activity, RPR118031A, showed a much better pharmacokinetic profile and was accepted as a development candidate. nih.gov Closely related structures, such as phenoxybutanoic acid derivatives, have also been shown to be selective ET-A antagonists with nanomolar IC50 values and efficacy in relieving hypoxia-induced pulmonary arterial hypertension in animal models. nih.govresearchgate.net

Table 2: Endothelin Receptor Antagonist Activity of Phenoxyphenylacetic Acid Derivatives

| Compound | Receptor Target | In Vitro Activity (IC50) | Source |

|---|---|---|---|

| Derivative 13a | Rat Aortic ET-A | 59 nM | nih.gov |

| Optimized Derivative 27b | Rat Aortic ET-A | 4 nM | nih.gov |

| Phenoxybutanoic acid derivative 6e | ET-A | Nanomolar range | nih.gov |

Selective ET(A) Receptor Antagonist Activity

Derivatives of this compound have been identified as potent and selective antagonists of the endothelin-A (ET(A)) receptor. Endothelin-1 (B181129) (ET-1), a powerful endogenous vasoconstrictor, exerts its effects primarily through the ET(A) receptor, which mediates processes like vasoconstriction and cell proliferation. nih.govnih.gov The development of antagonists for this receptor is a key strategy for treating diseases mediated by ET-1. nih.gov

In vitro studies have demonstrated the efficacy of these compounds. An initial phenoxyphenylacetic acid derivative, compound 13a, exhibited good activity with a half-maximal inhibitory concentration (IC₅₀) of 59 nM against the rat aortic ET(A) receptor. nih.gov Through structural optimization of this lead compound, researchers developed more potent analogs. One such analog, compound 27b, displayed a significantly enhanced inhibitory activity with an IC₅₀ value of 4 nM. nih.gov Another related compound, 27a (also known as RPR118031A), showed comparable in vitro activity and was selected as a development candidate due to a more favorable pharmacokinetic profile and in vivo potency. nih.gov This demonstrates the successful application of chemical modifications to the this compound scaffold to achieve high-affinity binding and potent antagonism at the ET(A) receptor.

Table 1: In Vitro ET(A) Receptor Antagonist Activity of this compound Analogs

| Compound | IC₅₀ (nM) | Target Receptor |

| Derivative 13a | 59 | Rat Aortic ET(A) |

| Derivative 27b | 4 | Rat Aortic ET(A) |

Receptor Site Mapping and Binding Inhibition Studies

The strategic design of this compound-based ET(A) antagonists was guided by receptor site mapping. Analysis of previously prepared ET(A) antagonists revealed the presence of a common cationic binding site within the receptor. nih.gov This finding was crucial, as it provided a specific target for molecular design. The synthesis of the phenoxyphenylacetic acid derivative 13a was prompted by this discovery, aiming to create a molecule with a complementary feature that could interact with this cationic site to achieve strong binding and inhibition. nih.gov The subsequent confirmation of its potent antagonist activity validated this receptor-guided drug design approach.

Potential Therapeutic Applications in Cardiovascular Disorders (e.g., Hypertension, Vasospasm, Ischemia)

The endothelin system, particularly the interaction between ET-1 and the ET(A) receptor, is critically involved in cardiovascular homeostasis and disease. nih.govahajournals.org The ET(A) receptor mediates potent vasoconstriction and stimulates smooth muscle cell proliferation, both of which are hallmark processes in the pathology of various cardiovascular disorders. nih.govahajournals.org Consequently, the targeted blockade of this receptor by antagonists like this compound derivatives holds significant therapeutic promise.

Activation of the endothelin system is associated with a range of cardiovascular diseases, including arterial hypertension, atherosclerosis, and heart failure. nih.govnih.gov By inhibiting the ET(A) receptor, these antagonists can counteract the vasoconstrictive effects of ET-1, leading to vasodilation and a reduction in blood pressure. This makes them promising agents for the management of hypertension. frontiersin.orgnih.gov Furthermore, their ability to inhibit cell proliferation suggests a potential role in preventing or slowing the progression of atherosclerosis and vascular remodeling associated with chronic hypertension and ischemia. ahajournals.orgahajournals.org The targeted action of selective ET(A) antagonists offers a mechanism to address the functional and structural cardiovascular changes driven by ET-1. nih.gov

Relevance in Inflammatory Conditions (e.g., Raynaud's Disease, Asthma)

The vasoconstrictive action of ET-1 is also implicated in conditions characterized by vasospasm and inflammation. Raynaud's phenomenon is a disorder involving an exaggerated vasoconstrictive response in the extremities, often triggered by cold or stress. nih.gov Studies have shown that plasma levels of ET-1 are significantly increased in patients with Raynaud's phenomenon, suggesting a key role for this peptide in its pathogenesis. nih.govreumatismo.org Therefore, blocking the ET(A) receptor with antagonists could be a viable therapeutic strategy to prevent the excessive vasospasm and improve blood flow in affected individuals. nih.govnih.gov

In the context of asthma, the role of endothelin is also being explored. While the primary pathology involves airway inflammation and bronchoconstriction, vascular changes also occur. Some research has investigated the use of leukotriene receptor inhibitors, common asthma medications, in patients with Raynaud's phenomenon, suggesting a potential overlap in inflammatory pathways. scielo.br The direct application of ET(A) antagonists for asthma is less established, but their relevance to conditions with a vasospastic component warrants further investigation.

Enzyme Inhibition and Receptor Binding Studies

Inhibition of Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2C19, CYP2C9)

The Cytochrome P450 (CYP) system is a family of enzymes primarily located in the liver that are responsible for the metabolism of a vast majority of clinically used drugs. researchgate.netd-nb.info The isoforms CYP1A2, CYP2C9, and CYP2C19 are particularly important, as they metabolize approximately 10%, 90% (of NSAIDs, oral antidiabetics), and a significant number of drugs, respectively. d-nb.infonih.govamazonaws.com Inhibition of these enzymes by a co-administered drug can lead to significant changes in the metabolism and clearance of other medications.

Currently, specific in vitro or in vivo studies detailing the inhibitory effects of this compound on CYP1A2, CYP2C19, and CYP2C9 are not available in the reviewed scientific literature. Determining the potential of this compound to inhibit these key enzymes is a critical step in its preclinical development to assess its safety profile and potential for drug-drug interactions.

Table 2: Major Cytochrome P450 Enzymes and Examples of Their Substrates/Inhibitors

| Enzyme | Function/Relevance | Examples of Known Inhibitors |

| CYP1A2 | Metabolizes ~10% of drugs, including caffeine and theophylline. nih.gov | Ciprofloxacin, Fluvoxamine nih.gov |

| CYP2C19 | Metabolizes drugs like omeprazole and clopidogrel. semanticscholar.org | Ticlopidine, Loratadine fda.gov |

| CYP2C9 | Primary enzyme for metabolizing many NSAIDs and warfarin. amazonaws.com | Sulfaphenazole, Tienilic acid fda.gov |

Implications for Drug-Drug Interactions

The inhibition of CYP450 enzymes is a primary mechanism underlying many clinically significant drug-drug interactions (DDIs). semanticscholar.org If a compound like this compound were to inhibit CYP1A2, CYP2C19, or CYP2C9, it could be considered a "perpetrator" drug. semanticscholar.org This means it could decrease the metabolism of any co-administered "victim" drugs that are substrates for these enzymes.

Such an interaction would lead to increased plasma concentrations of the victim drug, potentially causing toxicity or adverse effects. amazonaws.com For example, inhibiting CYP2C9 can increase the concentration of warfarin, leading to an elevated risk of bleeding. amazonaws.com Similarly, inhibition of CYP2C19 can affect the activity of drugs like clopidogrel, while CYP1A2 inhibition can elevate levels of substrates like theophylline to toxic ranges. nih.govsemanticscholar.org Therefore, without specific data on the inhibitory profile of this compound, its potential for DDIs remains unknown and would require thorough investigation before clinical use.

Investigations into Other Biochemical Targets

Beyond their well-documented anti-inflammatory properties, this compound and its analogs have been the subject of investigations into a variety of other biochemical targets, revealing a broader potential for therapeutic applications. These inquiries have primarily focused on their capacity to modulate key physiological pathways through the inhibition of enzymes and the antagonism of critical cellular receptors.

One of the significant areas of investigation has been the role of phenoxyphenylacetic acid derivatives as endothelin (ET) receptor antagonists . The endothelin system, particularly the ET-1 peptide and its receptors (ETA and ETB), is pivotally involved in vasoconstriction and cell proliferation. frontiersin.org Dysregulation of this system is implicated in various cardiovascular diseases, including pulmonary arterial hypertension. frontiersin.orguscjournal.com Research has led to the development of potent and selective ETA receptor antagonists derived from the phenoxyphenylacetic acid scaffold. For instance, the optimization of a lead phenoxyphenylacetic acid derivative resulted in compounds with high in vitro activity, such as 27b, which exhibited an IC50 of 4 nM. Another derivative, 27a (RPR118031A), demonstrated a favorable pharmacokinetic profile and in vivo potency. nih.gov Further studies on phenoxybutanoic acid derivatives, which share structural similarities, identified compound 6e as a selective ETA antagonist with a nanomolar IC50, highlighting the potential of this chemical class in treating cardiovascular diseases. nih.gov

In a similar vein, analogs of this compound have been explored as angiotensin II receptor antagonists . The renin-angiotensin system is a critical regulator of blood pressure and fluid balance, with the angiotensin II type 1 (AT1) receptor being a key mediator of the vasoconstrictive and sodium-retaining effects of angiotensin II. wikipedia.orgmayoclinic.org A series of N-substituted (phenylamino)phenylacetic acids, which can be considered analogs of this compound, have been synthesized and shown to be highly potent and selective non-peptide angiotensin II receptor antagonists. nih.gov For example, the (phenylamino)phenylacetic acid derivative 9c was identified as a potent AT1-selective antagonist with an IC50 of 4 nM. nih.gov

Furthermore, the inhibitory potential of related structures on other enzyme systems has been evaluated. A study on a series of 2-phenoxyacetamide (B1293517) analogues, structurally related to this compound, identified them as a novel class of potent and selective monoamine oxidase (MAO) inhibitors . MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. mdpi.com Within this series, 2-(4-methoxyphenoxy)acetamide was identified as a highly specific MAO-A inhibitor, and another derivative showed potent inhibition of both MAO-A and MAO-B with IC50 values of 0.018 µM and 0.07 µM, respectively. mdpi.com Additionally, research into phenoxy acetic acid derivatives has led to the discovery of selective cyclooxygenase-2 (COX-2) inhibitors , with some compounds showing significant inhibitory activity with IC50 values in the range of 0.06–0.09 μM. mdpi.com

Table 1: Investigated Biochemical Targets of this compound Analogs and Related Derivatives

| Compound Class | Target | Key Findings |

|---|---|---|

| Phenoxyphenylacetic acid derivatives | Endothelin (ETA) Receptor | Potent and selective antagonists; IC50 as low as 4 nM. nih.gov |

| N-substituted (phenylamino)phenylacetic acids | Angiotensin II (AT1) Receptor | Highly potent and selective antagonists; IC50 of 4 nM for a lead compound. nih.gov |

| 2-Phenoxyacetamide analogues | Monoamine Oxidase (MAO) | Potent inhibitors of MAO-A and MAO-B; IC50 values in the nanomolar range. mdpi.com |

| Phenoxy acetic acid derivatives | Cyclooxygenase-2 (COX-2) | Selective inhibitors with IC50 values between 0.06-0.09 μM. mdpi.com |

Exploration of Broader Bioactive Potential

The therapeutic relevance of the phenylacetic acid scaffold extends beyond the specific targets detailed above. Broader investigations into the bioactive potential of this class of compounds have revealed promising activities in the realms of cancer and microbial infections. These explorations often draw upon the established bioactivity of the general phenylacetic acid structure and its derivatives.

The potential of phenylacetic acid and its derivatives as anticancer and antineoplastic agents has been a subject of considerable research. These compounds have demonstrated the ability to inhibit tumor growth and induce apoptosis (programmed cell death) in various cancer cell lines. tbzmed.ac.irnih.gov The mechanisms underlying these effects are multifaceted and can involve the modulation of key signaling pathways that regulate cell proliferation and survival. tbzmed.ac.irbasicmedicalkey.comclinicalgate.com

Studies on phenylacetamide derivatives, which are closely related to this compound, have shown significant cytotoxic effects against a range of human cancer cell lines. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their in vitro cytotoxicity. Compounds with a nitro moiety demonstrated higher cytotoxic effects than those with a methoxy moiety. nih.gov Specifically, compounds 2b and 2c were the most active against the PC3 prostate carcinoma cell line, with IC50 values of 52 µM and 80 µM, respectively. nih.gov Another study on a broader range of phenylacetamide derivatives reported even more potent activity. The 3d derivative was found to be highly effective against MDA-MB-468 and PC-12 cancer cells, with an IC50 value of 0.6 µM for both. tbzmed.ac.ir This compound was shown to trigger apoptosis through the upregulation of Bcl-2, Bax, and FasL RNA expression, as well as caspase 3 activity. tbzmed.ac.ir

The antineoplastic activity of these compounds is often linked to their ability to induce both the intrinsic and extrinsic apoptotic pathways. tbzmed.ac.ir This dual mechanism of action is a desirable characteristic for anticancer agents as it can potentially overcome resistance to therapies that target only a single pathway. The promising results from these studies on phenylacetic acid derivatives suggest that this compound itself could be a valuable lead structure for the development of novel anticancer therapies.

Table 2: Cytotoxic Activity of Phenylacetic Acid Derivatives Against Various Cancer Cell Lines

| Compound Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) | PC3 (Prostate Carcinoma) | 52 nih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | PC3 (Prostate Carcinoma) | 80 nih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | MCF-7 (Breast Cancer) | 100 nih.gov |

| Phenylacetamide derivative 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 tbzmed.ac.ir |

| Phenylacetamide derivative 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 tbzmed.ac.ir |

| Phenylacetamide derivative 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 tbzmed.ac.ir |

| Phenylacetamide derivative 3d | MCF-7 (Breast Cancer) | 0.7 ± 0.4 tbzmed.ac.ir |

In addition to its potential in cancer therapy, the phenylacetic acid framework has been recognized for its antimicrobial properties. Phenylacetic acid itself is a naturally occurring compound found in various organisms and has been shown to possess both antibacterial and antifungal activity. nih.govnih.gov

Research has demonstrated that phenylacetic acid and its salt, sodium phenylacetate, can completely inhibit the growth of several plant pathogenic fungi and bacteria at concentrations ranging from 10 to 50 µg/ml. nih.gov For example, the growth of Pythium ultimum was completely inhibited at a concentration of 10 µg/ml, while Phytophthora capsici, Rhizoctonia solani, Saccharomyces cerevisiae, and Pseudomonas syringae pv. syringae were all inhibited at 50 µg/ml. nih.gov However, other fungal species such as Alternaria mali, Colletotrichum destructans, and Fusarium moniliforme showed little inhibition even at concentrations of 500 or 1,000 µg/ml, indicating a degree of selectivity in the antimicrobial spectrum. nih.gov Phenylacetic acid has also been shown to have good antibacterial activity against Agrobacterium tumefaciens, with an IC50 of 0.8038 mg/mL. nih.govresearchgate.net The mechanism of its antibacterial action involves the destruction of cell membrane integrity, leading to the leakage of cellular components and inhibition of protein synthesis. researchgate.net

The synthesis of derivatives of phenylacetic acid has also yielded compounds with significant antimicrobial potential. A study on hydrazide-hydrazones of phenylacetic acid revealed potent activity against Gram-positive bacteria, particularly Staphylococcus species. mdpi.com One derivative, compound 16, exhibited a very strong bactericidal effect with a Minimum Inhibitory Concentration (MIC) ranging from 1.95 to 7.81 µg/mL against various staphylococci. mdpi.com Another derivative, compound 13, showed activity against Staphylococcus aureus that was eight times higher than the reference drug nitrofurantoin. mdpi.com While the activity against Gram-negative bacteria was generally weaker, these findings underscore the potential for developing effective antibacterial agents based on the phenylacetic acid scaffold. Some of these derivatives also showed moderate anticandidal effects. mdpi.com

Table 3: Antimicrobial Activity of Phenylacetic Acid and its Derivatives

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Phenylacetic Acid / Sodium Phenylacetate | Pythium ultimum | 10 nih.gov |

| Phenylacetic Acid / Sodium Phenylacetate | Phytophthora capsici | 50 nih.gov |

| Phenylacetic Acid / Sodium Phenylacetate | Rhizoctonia solani | 50 nih.gov |

| Phenylacetic Acid / Sodium Phenylacetate | Saccharomyces cerevisiae | 50 nih.gov |

| Phenylacetic Acid / Sodium Phenylacetate | Pseudomonas syringae pv. syringae | 50 nih.gov |

| Phenylacetic Acid / Sodium Phenylacetate | Colletotrichum orbiculare | 50-100 nih.gov |

| Phenylacetic Acid / Sodium Phenylacetate | Candida albicans | 50-100 nih.gov |

| Phenylacetic Acid / Sodium Phenylacetate | Bacillus subtilis | 50-100 nih.gov |

| Phenylacetic acid | Agrobacterium tumefaciens | 803.8 (IC50) nih.govresearchgate.net |

| Hydrazide-hydrazone derivative 16 | Staphylococcus spp. | 1.95 - 7.81 mdpi.com |

| Hydrazide-hydrazone derivative 13 | Staphylococcus aureus ATCC 6538 | 1.95 mdpi.com |

Molecular Mechanisms of Action of 2 Phenoxyphenylacetic Acid and Its Derivatives

Cellular and Subcellular Modulations

The activity of 2-phenoxyphenylacetic acid derivatives at the cellular level is characterized by their ability to interfere with signaling cascades involved in inflammation and vascular tone regulation.

Pathways Involved in Anti-inflammatory Responses

Substituted (2-phenoxyphenyl)acetic acids are recognized for their anti-inflammatory properties. nih.gov A key derivative, fenclofenac (B1672494), which is [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, exemplifies the primary mechanism of action for this class of compounds. nih.gov The anti-inflammatory effects are largely attributed to the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. ncats.ionih.govcymitquimica.com This enzymatic inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators in the inflammatory cascade. nih.govmdpi.com By reducing prostaglandin (B15479496) synthesis, these compounds effectively diminish the sensitization of pain receptors, contributing to their analgesic effects. ncats.io

The intricate network of inflammatory mediators includes cytokines, chemokines, and prostaglandins. longdom.org The inhibition of COX enzymes by fenclofenac and related compounds directly curtails the production of prostaglandins, a central element in both acute and chronic inflammatory responses. nih.govlongdom.org Further studies on related derivatives have shown that halogen substitution, particularly on the phenoxy ring, can significantly enhance this anti-inflammatory activity. nih.gov For instance, [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid was found to be approximately 40 times more potent than fenclofenac in preclinical models of arthritis. nih.gov

Mechanisms of Endothelin-1 (B181129) Receptor Blockade

Derivatives of phenoxyphenylacetic acid have been developed as potent and selective antagonists for the endothelin-1 (ET-1) receptor, particularly the ET(A) subtype. nih.gov ET-1 is a powerful endogenous vasoconstrictor, and its receptors, ET(A) and ET(B), are involved in regulating vascular tone and cellular proliferation. mdpi.com Antagonism of the ET(A) receptor can counteract the vasoconstrictive and profibrotic effects of ET-1. mdpi.com

Investigations into the structure-activity relationships of these derivatives led to the optimization of their binding affinity for the ET(A) receptor. nih.gov A systematic development process identified specific chemical modifications that enhanced potency. For example, the synthesis of a phenoxyphenylacetic acid derivative, designated as compound 13a in one key study, showed significant in vitro activity with a half-maximal inhibitory concentration (IC₅₀) of 59 nM against the rat aortic ET(A) receptor. nih.gov Further optimization led to the identification of compound 27b, which exhibited a substantially improved IC₅₀ of 4 nM. nih.gov These findings demonstrate that the phenoxyphenylacetic acid scaffold is a viable foundation for creating highly potent ET(A) receptor antagonists.

Biochemical Pathway Perturbations

The influence of this compound and its analogs extends to fundamental biochemical processes, including cellular metabolism and protein synthesis, as observed with structurally related compounds.

Effects on Metabolic Enzymes (e.g., Tricarboxylic Acid Cycle Enzymes as observed with related compounds)

While direct studies on this compound's effect on the tricarboxylic acid (TCA) cycle are not extensively documented, research on the related non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) provides insight into potential metabolic perturbations. Diclofenac has been shown to affect cellular glucose metabolism. nih.gov In various tumor cell lines, treatment with diclofenac resulted in a significant decrease in both glucose consumption and lactate (B86563) secretion. nih.gov This suggests an influence on glycolytic pathways, which are intrinsically linked to the TCA cycle for cellular energy production. The metabolism of diclofenac itself is complex, primarily involving cytochrome P450 (CYP) enzymes like CYP2C9 and CYP3A4 for hydroxylation, and UGT2B7 for glucuronidation, which can lead to the formation of reactive metabolites. nih.govresearchgate.net These metabolic processes highlight the interaction of this class of compounds with major enzymatic systems.

Influence on Protein Synthesis and Cellular Integrity (as observed with related compounds)

The effects of NSAIDs on protein synthesis can be variable. Some studies suggest that NSAIDs may inhibit exercise-induced protein synthesis in humans. nih.gov However, a study involving the local infusion of the NSAID indomethacin (B1671933) into human muscle after exercise found that myofibrillar and collagen protein synthesis were unaffected. nih.gov In contrast, other research on the related compound aceclofenac (B1665411) demonstrated that it can modulate the synthesis of specific proteins, such as increasing the production of interleukin 1 receptor antagonist in human articular chondrocytes. nih.gov Furthermore, comprehensive protein expression profiling of acute myeloid leukemia (AML) cells treated with diclofenac revealed transcriptional activation of specific genes and increased levels of caspase-3 precursor protein, indicating an influence on pathways leading to apoptosis. researchgate.net

Specific Receptor Interactions and Binding Affinities

The targeted interaction of this compound derivatives with specific receptors is a cornerstone of their pharmacological activity, particularly in the context of the endothelin system. The development of these compounds as selective ET(A) antagonists has been characterized by detailed assessments of their binding affinities.

The affinity of these compounds for the ET(A) receptor is typically quantified by their IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the specific binding of ET-1. As noted previously, a focused research effort demonstrated a clear progression in binding affinity with chemical modifications to the phenoxyphenylacetic acid structure. nih.gov

| Compound ID (from source) | Description | Target Receptor | Binding Affinity (IC₅₀) |

| 13a | Initial phenoxyphenylacetic acid derivative | Rat Aortic ET(A) | 59 nM |

| 27b | Optimized phenoxyphenylacetic acid derivative | Rat Aortic ET(A) | 4 nM |

This table presents in vitro binding affinity data for select this compound derivatives as reported in scientific literature. nih.gov

This high affinity and the potential for selectivity make these compounds valuable tools for studying the physiological roles of the endothelin system and as lead structures for the development of therapeutic agents targeting diseases mediated by ET-1. nih.gov

Quantitative Receptor Binding Analysis

Quantitative receptor binding analyses have been instrumental in elucidating the molecular targets of this compound and its derivatives. These studies measure the affinity of a compound for a specific receptor, typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). The data reveals that derivatives of this compound can be engineered to interact with high affinity and selectivity for various receptors, including endothelin and benzodiazepine (B76468) receptors.

Research into potent and selective Endothelin A (ET(A)) receptor antagonists has identified several phenoxyphenylacetic acid derivatives with significant in vitro activity. nih.gov As part of a series of investigations to develop treatments for diseases mediated by endothelin-1 (ET-1), a phenoxyphenylacetic acid derivative, designated 13a , was synthesized and showed good activity with an IC50 value of 59 nM for the rat aortic ET(A) receptor. nih.gov Further optimization of this structure led to the identification of compound 27b , which demonstrated a significantly enhanced IC50 of 4 nM. nih.gov Another derivative with comparable in vitro activity, 27a (RPR118031A) , was also identified as a promising development candidate. nih.gov

In a different therapeutic area, novel non-rigid analogues of benzodiazepines based on the 2-(2-phenoxyphenyl)acetic acid scaffold have been synthesized and evaluated for their binding affinity to the GABA A /benzodiazepine receptor complex. researchgate.netresearchgate.net Many of these compounds showed binding affinities that were similar or superior to diazepam. researchgate.netresearchgate.net Notably, the derivative 5-(4-chloro-2-(2-fluorophenoxy)benzyl)-3-benzylthio-4H-1,2,4-triazole (8l) , exhibited the highest affinity with an IC50 value of 0.892 nM. researchgate.netresearchgate.net This affinity was considerably stronger than that of the reference drug, diazepam, which showed an IC50 of 2.857 nM. researchgate.netresearchgate.net

The following table summarizes the quantitative receptor binding data for select derivatives of this compound.

| Compound | Receptor | Binding Affinity (IC50) |

| Derivative 13a | Endothelin A (ET(A)) | 59 nM |

| Derivative 27b | Endothelin A (ET(A)) | 4 nM |

| 5-(4-chloro-2-(2-fluorophenoxy)benzyl)-3-benzylthio-4H-1,2,4-triazole (8l) | GABA A /Benzodiazepine Receptor Complex | 0.892 nM |

| Diazepam (Reference) | GABA A /Benzodiazepine Receptor Complex | 2.857 nM |

Structure Activity Relationship Sar Studies of 2 Phenoxyphenylacetic Acid Derivatives

Impact of Aromatic Ring Substituents on Biological Activity

The nature and position of substituents on the two aromatic rings of the 2-phenoxyphenylacetic acid core play a pivotal role in modulating its biological activity. Research has demonstrated that even minor alterations to these rings can lead to significant changes in the compound's pharmacological profile.

The introduction of halogen atoms, such as chlorine and bromine, onto the phenoxy ring has been a particularly fruitful strategy for enhancing the biological activity of this compound derivatives. The position, number, and type of halogen substituent can profoundly influence the potency and selectivity of these compounds.

Initial studies revealed that halogen substitution on the phenoxy ring significantly enhances anti-inflammatory activity. nih.gov For instance, the compound [2-(2,4-dichlorophenoxy)phenyl]acetic acid, also known as fenclofenac (B1672494), emerged as a potent anti-inflammatory agent with a favorable combination of efficacy and low toxicity. nih.gov

Further investigations into polychlorinated derivatives have demonstrated a direct correlation between the extent and pattern of chlorination and anti-inflammatory potency. A notable example is [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid, which was found to be 40 times more potent than fenclofenac in an adjuvant-induced arthritis screen. nih.gov This highlights the dramatic impact of multiple halogen substitutions on enhancing the desired biological effect.

The incorporation of bromine has also been shown to heighten activity. In a series of phenoxyacetic acid derivatives designed as selective COX-2 inhibitors, the introduction of a bromine atom at position 4 of the phenoxy ring resulted in a marked enhancement of inhibitory activity compared to their unsubstituted counterparts. mdpi.com Specifically, compounds with a bromine substitution at this position exhibited significantly lower IC50 values, indicating greater potency. mdpi.com

The electronic effects of halogen substituents are a key factor in their ability to modulate activity. Chlorine substitution, for example, causes a destabilization of the π-electron charge in the aromatic ring, with the effect being more pronounced for substitution at the 2-position compared to the 4-position. mdpi.com This alteration in the electronic distribution within the molecule can influence its interaction with biological targets.

Table 1: Influence of Halogenation on the Anti-inflammatory Activity of this compound Derivatives

| Compound | Substituents on Phenoxy Ring | Relative Potency |

| Fenclofenac | 2,4-dichloro | 1x |

| [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid | 2,3,5,6-tetrachloro | 40x |

| 4-bromo substituted analog | 4-bromo | Enhanced Potency |

Effects of Substitutions on the Phenoxy Group

Beyond halogenation, other substitutions on the phenoxy group can also significantly impact the biological activity of this compound derivatives. The introduction of various functional groups can alter the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its interaction with target receptors.

In the development of novel free fatty acid receptor 1 (FFA1) agonists based on the phenoxyacetic acid scaffold, various modifications to the phenoxy ring were explored. These modifications were guided by principles of ligand efficiency and ligand lipophilicity efficiency to optimize the pharmacological profile of the compounds. nih.gov This research led to the discovery of potent FFA1 agonists, demonstrating that targeted substitutions on the phenoxy group can be used to tailor the activity of these compounds towards specific biological targets. nih.gov

Conformational Analysis and Stereochemical Behavior in Relation to Activity

The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, is a critical determinant of its biological activity. For flexible molecules like this compound derivatives, the ability to adopt a specific conformation to bind effectively to a biological target is paramount.

Conformational analysis of phenoxyacetic acid derivatives has revealed that these molecules can exist in different spatial arrangements. These conformations are often described as either synclinal or antiperiplanar. The specific conformation adopted can be influenced by the presence of substituents and the molecular environment.

The stereochemistry of this compound derivatives can also play a crucial role in their biological activity. While specific studies on the stereoselective activity of this compound itself are not extensively detailed in the provided context, the principle of stereoselectivity is a fundamental concept in pharmacology. It is well-established that enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer often being significantly more potent or having a different biological effect than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the different enantiomers. Therefore, the stereochemical configuration of this compound analogs is an important consideration in the design of new bioactive compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the drug discovery process.

Several QSAR studies have been conducted on phenoxyacetic acid derivatives to understand the key molecular descriptors that govern their biological effects. These studies often employ a variety of computational methods to develop predictive models.

For instance, a hybrid method combining biomimetic chromatography with QSAR has been used to model the biological properties of phenoxyacetic acid congeners. mdpi.com This approach helped in developing reliable models that indicated the importance of properties like lipophilicity, polarizability, and the sum of hydrogen bond donors and acceptors in determining the biological efficacy of these compounds. mdpi.com

In other studies, 2D-QSAR and 3D-QSAR analyses have been performed on various series of phenoxyacetic acid analogs. researchgate.netptfarm.plnih.gov These models have been used to elucidate the structural requirements for activities such as monoamine oxidase inhibition and pro-apoptotic effects. researchgate.netptfarm.pl The developed QSAR models can highlight the importance of specific molecular descriptors, such as molecular weight and the energy of the highest occupied molecular orbital (HOMO), in influencing the biological activity. researchgate.net

The general process of QSAR modeling involves:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Development: Statistical methods are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical techniques.

Design Principles and Optimization Strategies for Novel Bioactive Analogs

The insights gained from SAR and QSAR studies provide a rational basis for the design and optimization of novel bioactive analogs of this compound. The primary goal is to enhance the desired biological activity while minimizing off-target effects.

One key design principle is the strategic modification of the this compound scaffold based on the identified pharmacophoric features. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. For example, in the design of selective COX-2 inhibitors, the phenoxyacetic acid moiety has been utilized as a key structural motif. mdpi.com

Optimization strategies often involve a multi-parameter approach, considering not only potency but also properties like ligand efficiency (LE) and ligand lipophilicity efficiency (LLE). nih.gov LE is a measure of the binding energy per non-hydrogen atom of a molecule, while LLE relates potency to lipophilicity. Optimizing these parameters can lead to the development of more drug-like candidates with improved pharmacokinetic and pharmacodynamic profiles.

The synthesis of new analogs often involves a systematic exploration of different substituents on the aromatic rings. This can include varying the position, size, and electronic properties of the substituents to fine-tune the interaction with the biological target. Molecular modeling and docking studies can be used in conjunction with synthetic efforts to predict the binding modes of new analogs and prioritize their synthesis.

Furthermore, the exploration of novel hybrid molecules, where the this compound scaffold is combined with other bioactive fragments, represents another promising strategy for the development of new therapeutic agents. nih.gov

Metabolism and Biotransformation of 2 Phenoxyphenylacetic Acid in Biological Systems

Mammalian Metabolic Pathways

Conjugation Reactions and Metabolite Formation (e.g., phenylacetyl glutamine for related compounds)

A primary route for the metabolism of xenobiotic carboxylic acids in mammals is through conjugation, which increases water solubility and facilitates excretion. Phenylacetic acid (PAA), an endogenous catabolite of phenylalanine, is primarily metabolized in humans through a two-step process. wikipedia.orghmdb.ca First, it is converted to phenylacetyl-CoA, which then conjugates with glutamine to form phenylacetylglutamine, a compound that is subsequently excreted in the urine. wikipedia.orgsmpdb.ca This pathway is crucial for nitrogen excretion in patients with urea (B33335) cycle disorders. smpdb.ca

Given its structure, 2-phenoxyphenylacetic acid would likely undergo similar conjugation reactions at its carboxylic acid group. Depending on the species, it could conjugate with various amino acids or glucuronic acid. For example, the metabolism of a related compound, p-(cyclopropylcarbonyl)phenylacetic acid, shows significant species-dependent variation, forming glucuronide conjugates in monkeys and taurine (B1682933) or glycine (B1666218) conjugates in dogs. This suggests that this compound could form a variety of conjugated metabolites in mammals.

Table 1: Examples of Metabolites from Compounds Structurally Related to this compound

| Parent Compound | Metabolic Reaction | Resulting Metabolite(s) | Biological System |

|---|---|---|---|

| Phenylacetic acid | Conjugation with Glutamine | Phenylacetylglutamine | Humans |

| 2-Phenylethylamine | Oxidation | Phenylacetic acid | Guinea Pig Liver |

| Polybrominated Diphenyl Ether (BDE-99) | Hydroxylation | Monohydroxylated pentabrominated diphenyl ethers | Human Hepatocytes |

Biotransformation in Microbial Systems

Microorganisms possess diverse catabolic pathways capable of degrading a wide range of aromatic compounds, including those with structures similar to this compound. The biotransformation of this compound in microbial systems would likely involve the cleavage of the ether bond and the subsequent degradation of the resulting aromatic rings.

Catabolic Pathways and Regulation of Stress Responses (e.g., paa operon in Acinetobacter for related compounds)

The microbial degradation of phenylacetic acid (PAA) is well-documented and often involves a set of genes organized in the paa operon. In bacteria like Acinetobacter, this operon encodes the enzymes necessary to degrade PAA. The regulation of the paa operon has also been linked to the management of antibiotic and oxidative stress, suggesting a role for PAA metabolism in broader cellular stress responses.

Furthermore, the biodegradation of phenoxyacetic acid, the core of many herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), has been extensively studied. indianecologicalsociety.comprakritimitrango.com Bacteria such as Pseudomonas putida can degrade phenoxyacetic acid. nih.gov This degradation can be enhanced by the horizontal gene transfer of genes like tfdA, which encodes a 2,4-dichlorophenoxyacetic acid dioxygenase, enabling microbes to break down these compounds. oup.com It is conceivable that microbes could utilize similar enzymatic machinery to first cleave the ether linkage of this compound, yielding phenol (B47542) and phenoxyacetic acid, which could then be funneled into established aromatic degradation pathways.

Table 2: Microorganisms Involved in the Degradation of Structurally Related Compounds

| Microorganism | Compound Degraded | Relevant Pathway/Gene |

|---|---|---|

| Pseudomonas putida | Phenoxyacetic acid, 2,4-D | Expanded catabolic pathway via tfdA gene |

| Escherichia coli | 2,4-D, MCPA | Metabolic degradation |

| Acinetobacter baumannii | Phenylacetic acid | paa operon |

Occurrence as a Product of Chemical Transformations (e.g., Pyrolysis of Permethrin)

This compound and its derivatives can be formed through the chemical transformation of other compounds, notably during the thermal decomposition of certain synthetic pyrethroids. Permethrin (B1679614), an insecticide, possesses a 3-phenoxybenzyl ester structure. nih.gov Studies on the pyrolysis of permethrin have shown that it undergoes complex degradation processes, including ester cleavage and molecular rearrangements. nih.govcoresta.org

One of the identified products from the thermal decomposition of permethrin is a closely related isomer, 3-phenoxyphenylacetic acid, 2-methylphenyl ester. researchgate.netresearchgate.net The formation of this compound involves an intramolecular rearrangement. Other degradation products identified from heating permethrin include 3-phenoxybenzyl alcohol, 3-phenoxybenzyl aldehyde, and 3-phenoxybenzoic acid, indicating that the core phenoxy-phenyl structure is a common motif in its degradation products. nih.govresearchgate.net This demonstrates that phenoxyphenylacetic acid structures can be generated from the pyrolysis of commercially used chemicals.

Table 3: Selected Thermal Decomposition Products of Permethrin

| Decomposition Product | Chemical Process |

|---|---|

| 3-Phenoxyphenylacetic acid, 2-methylphenyl ester | Intramolecular Rearrangement |

| 3-Phenoxybenzyl alcohol | Ester Cleavage |

| 3-Phenoxybenzaldehyde | Oxidation of Alcohol |

| 3-Phenoxybenzoic acid | Oxidation of Aldehyde |

Role in Plant Physiology and Auxin Signaling (referencing general phenylacetic acid)

While the specific role of this compound in plant physiology has not been defined, the activities of both phenylacetic acid (PAA) and phenoxyacetic acid are well-established, suggesting that this compound could also possess hormone-like activity.

Phenylacetic acid is a natural auxin found widely in plants, where it participates in growth and development, particularly root formation. wikipedia.orgmdpi.com Although generally less potent than the primary auxin, indole-3-acetic acid (IAA), PAA is often present in much higher concentrations and is recognized by the same TIR1/AFB auxin receptor family, triggering similar downstream signaling events. mdpi.com

Conversely, phenoxyacetic acid and its chlorinated derivatives, such as 2,4-D, are potent synthetic auxins widely used as herbicides. clinisciences.comscispace.com These compounds mimic natural auxins but are more resistant to degradation by the plant. scispace.com This persistence leads to an overload of the auxin signaling pathway, causing uncontrolled and disorganized growth that ultimately results in the death of susceptible plants, typically broad-leaved species. scispace.comnih.gov Given that this compound combines the structural features of both a natural auxin (phenylacetic acid) and a class of synthetic auxins (phenoxyacetic acids), it has the potential to interact with plant auxin signaling pathways, although its specific activity and effects remain to be determined.

Analytical Methodologies for Characterization and Quantification of 2 Phenoxyphenylacetic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating 2-Phenoxyphenylacetic acid from impurities and for assessing its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique, while Gas Chromatography (GC) can be employed for the analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the analysis of this compound. It can be adapted for both achiral and chiral separations, making it invaluable for purity assessment and the resolution of enantiomers.

Achiral HPLC: In its achiral application, HPLC is utilized to determine the purity of this compound by separating it from any starting materials, byproducts, or degradation products. A typical setup would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl rings in the molecule absorb UV light. The conditions can be optimized by adjusting the mobile phase composition, pH, and flow rate to achieve optimal separation and peak shape.

Chiral HPLC: Since this compound possesses a chiral center, the separation of its enantiomers is crucial, particularly in pharmaceutical contexts where different enantiomers may exhibit distinct biological activities. Chiral HPLC is the most effective method for this purpose. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD), have proven effective for the separation of a wide range of chiral compounds, including carboxylic acids. The mobile phase in chiral HPLC often consists of a mixture of a non-polar solvent like hexane and a polar organic modifier such as isopropanol or ethanol (B145695), sometimes with the addition of a small amount of a strong acid like trifluoroacetic acid to improve peak shape. The selection of the appropriate CSP and mobile phase is critical and often requires empirical method development.

Table 1: Illustrative HPLC Parameters for the Analysis of Phenylacetic Acid Derivatives

| Parameter | Achiral Analysis | Chiral Analysis |

| Column | Reversed-phase C18, 5 µm | Polysaccharide-based (e.g., Chiralcel® OD-H) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Temperature | 25 °C | 25 °C |

Note: This table provides typical starting conditions; optimization is necessary for specific applications involving this compound.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, due to the low volatility and polar nature of the carboxylic acid group, this compound is not suitable for direct GC analysis. It requires a derivatization step to convert the carboxylic acid into a more volatile and thermally stable ester or silyl derivative.

Common derivatization reagents for carboxylic acids include diazomethane or trimethylsilyldiazomethane for methylation, or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) esters. Once derivatized, the resulting compound can be analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. Detection is often performed using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). The retention time in GC is a characteristic property that aids in the identification of the compound. While applicable, the necessity of derivatization makes HPLC a more direct and often preferred method for the analysis of this compound.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons of the two phenyl rings, the methine proton (the hydrogen attached to the chiral carbon), and the acidic proton of the carboxylic acid group. The chemical shift (δ) of the carboxylic acid proton is typically found far downfield (around 10-13 ppm) and is often a broad signal. The aromatic protons would appear in the range of approximately 7.0-7.5 ppm, and their splitting patterns would depend on the substitution pattern and coupling with neighboring protons. The methine proton would likely appear as a singlet or a multiplet depending on its coupling with other protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield chemical shift (typically in the range of 170-180 ppm). The carbon atoms of the two aromatic rings would appear in the aromatic region (approximately 110-160 ppm), and the chiral methine carbon would also have a characteristic chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 170 - 180 |

| Aromatic Protons (-C₆H₅) | 7.0 - 7.5 (m) | 115 - 160 |

| Methine Proton (-CH) | 5.0 - 5.5 (s) | 75 - 85 |

Note: These are approximate predicted values and may vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is typically broadened due to hydrogen bonding. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether linkage and the carboxylic acid would also be present in the fingerprint region of the spectrum (typically 1000-1300 cm⁻¹).

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Strong, Broad |